molecular formula C11H14FN3S B1490199 1-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 2098131-92-9

1-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No.: B1490199
CAS No.: 2098131-92-9
M. Wt: 239.31 g/mol
InChI Key: FZWMJSMLLLLOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C11H14FN3S and its molecular weight is 239.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Antipsychotic Agents

Research on a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols explored their potential as novel antipsychotic agents. These compounds, including variations with fluorophenyl groups, showed promising antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, which is uncommon for clinically available antipsychotics. This suggests that compounds with similar structural features could be explored for antipsychotic applications without the typical dopamine receptor-related side effects (Wise et al., 1987).

Structural Characterization and Antitumor Agents

Another study focused on synthesizing and characterizing bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating potent anti-tumor activities against hepatocellular carcinoma cell lines. This indicates that similar compounds could be synthesized and evaluated for their potential as anti-tumor agents (Gomha et al., 2016).

Antidepressant and Antimicrobial Activities

Research on phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides showcased their evaluation for antidepressant and neurotoxicity screening. One compound in particular showed significant antidepressant activity without affecting baseline locomotion, suggesting that related structures could have therapeutic potential in antidepressant medication (Mathew et al., 2014). Additionally, the antimicrobial activity of Schiff's base derivatives, azetidinones, and thiazolidinones containing the pyrazole moiety has been reported, highlighting their potential in combating microbial infections (Mistry et al., 2016).

Optoelectronic Materials

Research into novel heterocyclic compounds based on thiophene and pyrazole structures for opto-electronic applications revealed materials with promising blue and green emission, suitable for use in opto-electronic devices (Ramkumar & Kannan, 2015).

Properties

IUPAC Name

1-[2-(2-fluoroethyl)-5-thiophen-3-ylpyrazol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3S/c1-13-7-10-6-11(9-2-5-16-8-9)14-15(10)4-3-12/h2,5-6,8,13H,3-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWMJSMLLLLOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NN1CCF)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 2
1-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 3
1-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 4
Reactant of Route 4
1-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 5
1-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 6
1-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.